molecular formula C21H27ClF3NO2 B13505212 [2-(3,4-Dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride

[2-(3,4-Dimethoxyphenyl)ethyl]({2-methyl-2-[3-(trifluoromethyl)phenyl]propyl})amine hydrochloride

Cat. No.: B13505212
M. Wt: 417.9 g/mol
InChI Key: RIPRAHUIIPRFTI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.

The next step involves the introduction of the 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the 3,4-dimethoxyphenyl ethylamine is reacted with 2-methyl-2-[3-(trifluoromethyl)phenyl]propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro precursor can be reduced to form the amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro precursor results in the formation of the amine.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and signal transduction.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the trifluoromethyl group.

    2-Phenylethylamine: Similar ethylamine structure but without the methoxy and trifluoromethyl groups.

    2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of the methoxy and trifluoromethyl groups.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 2-(3,4-Dimethoxyphenyl)ethylphenyl]propyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H27ClF3NO2

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C21H26F3NO2.ClH/c1-20(2,16-6-5-7-17(13-16)21(22,23)24)14-25-11-10-15-8-9-18(26-3)19(12-15)27-4;/h5-9,12-13,25H,10-11,14H2,1-4H3;1H

InChI Key

RIPRAHUIIPRFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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